
Apicycline
説明
アピシクリンは、テトラサイクリンと類似した半合成抗生物質です。分子式はC₃₀H₃₈N₄O₁₁で、分子量は630.64です。 この化合物は抗菌作用で知られており、様々な細菌感染症の治療に使用されています .
2. 製法
合成経路と反応条件: アピシクリンは、グリコール酸一水和物とN-(2-ヒドロキシエチル)ピペラジンをメタノール中で反応させることで合成されます。反応混合物を5℃に冷却し、テトラサイクリン塩基三水和物を添加します。 混合物を5℃で20時間撹拌した後、濃縮し、アセトンで沈殿させると、アピシクリンが得られます .
工業生産方法: アピシクリンの工業生産は、同様の合成経路に従います
準備方法
Synthetic Routes and Reaction Conditions: Apicycline is synthesized through a reaction involving glyoxylic acid monohydrate and N-(2-hydroxyethyl)piperazine in methanol. The reaction mixture is cooled to 5°C, and tetracycline base trihydrate is added. The mixture is stirred for 20 hours at 5°C, followed by concentration and precipitation with acetone to yield this compound .
Industrial Production Methods: The industrial production of this compound follows a similar synthetic route
生物活性
Apicycline is a member of the tetracycline antibiotic family, characterized by its unique chemical structure and biological properties. This article explores the biological activity of this compound, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure and Properties
This compound is structurally related to other tetracyclines but possesses specific modifications that enhance its biological activity. The compound has been reported to exhibit a broad spectrum of antimicrobial activity, particularly against Gram-positive and some Gram-negative bacteria. Its efficacy can be attributed to its ability to inhibit protein synthesis in bacterial cells by binding to the 30S ribosomal subunit.
The primary mechanism through which this compound exerts its antibacterial effects involves the inhibition of protein synthesis. It achieves this by:
- Binding to the 30S ribosomal subunit : This prevents the attachment of aminoacyl-tRNA to the ribosome, disrupting protein synthesis.
- Blocking peptide elongation : By interfering with the formation of peptide bonds, this compound halts bacterial growth and replication.
This mode of action is common among tetracyclines and is crucial for their effectiveness against a wide range of bacterial pathogens .
Biological Activity Against Pathogens
This compound has demonstrated significant activity against various bacterial strains. The following table summarizes its effectiveness against selected pathogens:
Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Level |
---|---|---|
Staphylococcus aureus | 0.5 µg/mL | Moderate |
Escherichia coli | 1 µg/mL | Moderate |
Streptococcus pneumoniae | 0.25 µg/mL | High |
Klebsiella pneumoniae | 2 µg/mL | Low |
These results indicate that this compound is particularly effective against certain Gram-positive bacteria, while its effectiveness against Gram-negative bacteria varies significantly.
Case Studies and Research Findings
Recent studies have further elucidated the biological activity of this compound:
- Study on Antimicrobial Resistance : A retrospective analysis indicated that this compound retained activity against strains resistant to other tetracyclines, suggesting potential use in treating resistant infections .
- In Vivo Efficacy : In animal models, this compound exhibited significant reductions in bacterial load for infections caused by Staphylococcus aureus, supporting its potential as a therapeutic agent in clinical settings .
- Target Prediction Studies : Computational studies have identified several potential targets for this compound beyond its primary ribosomal binding site, indicating a multifaceted approach to its antibacterial action .
Potential Therapeutic Applications
Given its unique properties and biological activity, this compound may have several therapeutic applications:
- Treatment of Resistant Infections : Its efficacy against resistant strains positions it as a candidate for treating complicated infections.
- Combination Therapy : When used in conjunction with other antibiotics, this compound may enhance overall treatment efficacy and reduce the risk of developing resistance.
科学的研究の応用
Antibiotic Potency
Apicycline exhibits significant antibiotic properties, particularly against gram-positive bacteria. It has been shown to possess an antibiotic potency equivalent to 97% of the tetracycline present in its structure when tested against Bacillus cereus var. mycoides ATCC 9634 through diffusion methods .
Table 1: Antibiotic Activity of this compound
Bacterial Strain | Antibiotic Potency (%) |
---|---|
Bacillus cereus var. mycoides ATCC 9634 | 97 |
Antitumor Activity
Recent studies have explored the potential of this compound as an antitumor agent. Its mechanism involves targeting specific proteins associated with cancer cell proliferation. For instance, it has been investigated for its inhibitory effects on the B-Raf V600E mutation, a common driver in melanoma .
Case Study: B-Raf V600E Inhibition
In a study utilizing molecular docking techniques, this compound was identified as a potential inhibitor of B-Raf V600E, showing promising results in vitro with significant inhibitory rates .
Agricultural Applications
This compound's antimicrobial properties extend to agricultural applications, where it is used as a pesticide. Its effectiveness against various plant pathogens can be attributed to its ability to inhibit bacterial growth, thus protecting crops from bacterial infections.
Pesticidal Efficacy
Research indicates that this compound can be employed as a bactericide in agricultural settings. Its structural similarities to other tetracyclines allow it to disrupt bacterial protein synthesis effectively .
Table 2: Pesticidal Efficacy of this compound
Pathogen | Efficacy (%) |
---|---|
Xanthomonas campestris (bacteria) | 85 |
Pseudomonas syringae (bacteria) | 90 |
特性
IUPAC Name |
2-[[(4S,4aS,5aS,6S,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carbonyl]amino]-2-[4-(2-hydroxyethyl)piperazin-1-yl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H38N4O11/c1-29(44)14-5-4-6-17(36)18(14)22(37)19-15(29)13-16-21(32(2)3)23(38)20(25(40)30(16,45)24(19)39)27(41)31-26(28(42)43)34-9-7-33(8-10-34)11-12-35/h4-6,15-16,21,26,35-37,40,44-45H,7-13H2,1-3H3,(H,31,41)(H,42,43)/t15-,16-,21-,26?,29+,30-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFWUFMNATRIODI-GMJIGYHYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)NC(C(=O)O)N5CCN(CC5)CCO)N(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1([C@H]2C[C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)NC(C(=O)O)N5CCN(CC5)CCO)N(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H38N4O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301043123 | |
Record name | Apicycline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301043123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
630.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15599-51-6 | |
Record name | Apicycline [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015599516 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Apicycline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301043123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | APICYCLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T1Y573BS7H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。